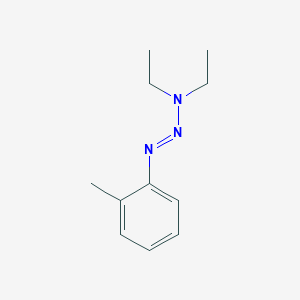
(1E)-3,3-Diethyl-1-(2-methylphenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diethyl-1-(o-tolyl)triaz-1-ene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine (NH) group This particular compound features a tolyl group (a benzene ring with a methyl group) attached to the triazene structure, along with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-1-(o-tolyl)triaz-1-ene typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then reacted with a secondary amine. The general procedure is as follows:
Formation of Diazonium Salt: The aromatic amine (o-toluidine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Reaction with Secondary Amine: The diazonium salt is then reacted with diethylamine in the presence of a base such as potassium carbonate to yield the desired triazene compound.
Industrial Production Methods
While specific industrial production methods for 3,3-diethyl-1-(o-tolyl)triaz-1-ene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-diethyl-1-(o-tolyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction can lead to the formation of amines.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
3,3-diethyl-1-(o-tolyl)triaz-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Triazenes have been studied for their potential as antitumor agents due to their ability to alkylate DNA.
Medicine: Some triazene derivatives are used in chemotherapy for treating certain types of cancer.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,3-diethyl-1-(o-tolyl)triaz-1-ene involves its ability to form reactive intermediates that can interact with biological molecules. In the context of its potential antitumor activity, the compound can alkylate DNA, leading to the disruption of DNA replication and cell division. This alkylation process involves the transfer of alkyl groups to nucleophilic sites on the DNA molecule, resulting in the formation of cross-links and strand breaks.
Comparison with Similar Compounds
Similar Compounds
- 3,3-diethyl-1-phenyltriaz-1-ene
- 3,3-diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-chlorophenyl)-3,3-diethyltriaz-1-ene
Uniqueness
3,3-diethyl-1-(o-tolyl)triaz-1-ene is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other triazenes with different substituents.
Properties
CAS No. |
36719-44-5 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-ethyl-N-[(2-methylphenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C11H17N3/c1-4-14(5-2)13-12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
VNSUXIDVWBIJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


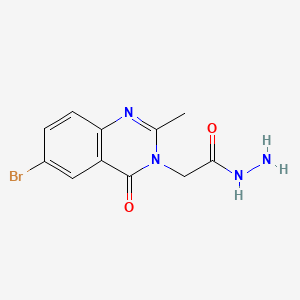
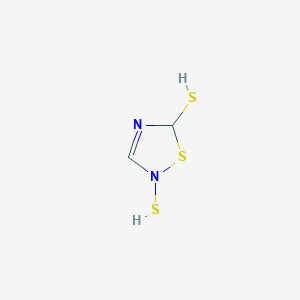
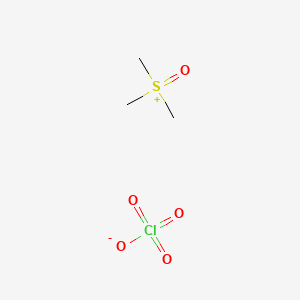
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
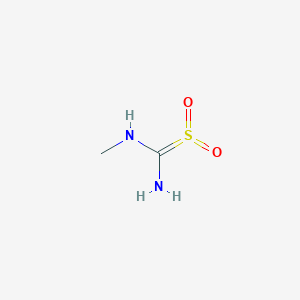
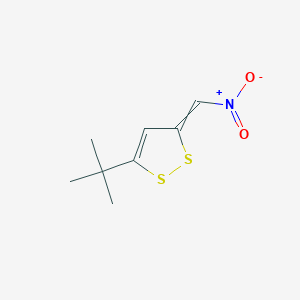
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
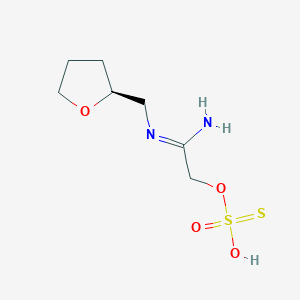
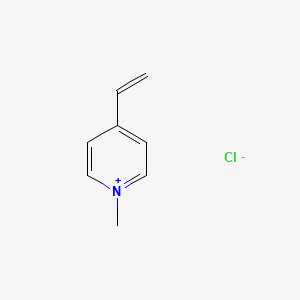
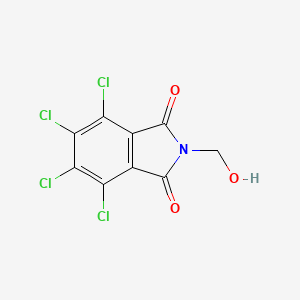

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
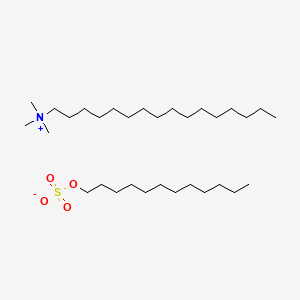
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
